6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID
Description
Overview of Pyridine (B92270) Carboxylic Acids in Contemporary Organic Chemistry
Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core structure of numerous therapeutic agents. nih.gov Among these, pyridine carboxylic acids are particularly vital as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. These compounds are isomers, distinguished by the position of the carboxylic acid group on the pyridine ring. The three primary isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.gov
The nitrogen atom in the pyridine ring gives these molecules unique electronic properties and the ability to form hydrogen bonds, which often improves the water solubility of potential drug molecules. pensoft.net This characteristic makes pyridine carboxylic acid derivatives highly versatile scaffolds in drug design and development. nih.govresearchgate.net Their utility extends beyond medicine, as they also function as chelating agents for various metal ions and have applications as catalysts in organic synthesis. The development of synthetic methods to create substituted pyridine carboxylic acids allows for the fine-tuning of their chemical and pharmacological properties, opening avenues for novel applications.
Significance of 6-Isopropylpyridine-2-carboxylic Acid within Pyridine Scaffolds
This compound is a derivative of picolinic acid, featuring an isopropyl group at the 6-position of the pyridine ring. This substitution is significant as it modifies the steric and electronic properties of the parent molecule, making it a valuable building block for more complex chemical structures. The isopropyl group, a bulky and lipophilic moiety, can influence how the molecule interacts with biological targets by introducing steric hindrance and enhancing hydrophobic interactions. fiveable.me
The core structure combines three key functional components:
The Pyridine Ring: A rigid aromatic system that serves as a stable scaffold.
The Carboxylic Acid Group: Provides a reactive site for further chemical modifications, such as amide bond formation, and can participate in hydrogen bonding. nih.gov
The Isopropyl Group: Adds steric bulk and increases lipophilicity, which can alter the molecule's physical properties and its binding affinity to target proteins or enzymes. fiveable.me
While extensive public research specifically detailing the applications of this compound is limited, its structure suggests its primary role is as a specialized intermediate. Medicinal chemists utilize such substituted scaffolds to synthesize novel compounds where the specific arrangement of functional groups is crucial for achieving desired biological activity. pensoft.netnih.gov The synthesis of derivatives from this compound allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov
Below is a table summarizing the key chemical properties of this compound.
| Property | Data |
| CAS Number | 337904-77-5 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Canonical SMILES | CC(C)C1=NC=CC=C1C(=O)O |
| InChI Key | YHQJPJPLRHJALE-UHFFFAOYSA-N |
Research Trajectory and Future Directions for this compound
The trajectory for compounds like this compound is intrinsically linked to the broader trends in medicinal and materials chemistry. The ongoing quest for new therapeutic agents with higher specificity and efficacy drives the demand for novel, well-defined chemical building blocks. researchgate.net Picolinic acid derivatives, in particular, have been investigated for a range of potential applications, including anticonvulsant and antitumor activities. pensoft.netresearchgate.net
Future research involving this compound is anticipated to focus on its incorporation into larger, more complex molecules. Its structural features make it a prime candidate for use in the following areas:
Synthesis of Novel Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a known component in various enzyme inhibitors. nih.gov The specific substitution pattern of this molecule could be leveraged to design potent and selective inhibitors for specific biological targets.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid group can coordinate with metal ions, making this compound a potential ligand for the construction of advanced materials with unique catalytic or adsorptive properties.
Fragment-Based Drug Discovery (FBDD): As a distinct chemical fragment, it can be used in screening libraries to identify initial "hits" that bind to a biological target. These fragments are then elaborated into more potent lead compounds. nih.gov
The continued exploration of substituted pyridine scaffolds is a dynamic area of chemical research. As synthetic methodologies advance, the utility of specialized intermediates like this compound is expected to expand, enabling the creation of next-generation pharmaceuticals and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOODJXLHNGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621296 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-77-5 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 6 Isopropylpyridine 2 Carboxylic Acid and Its Derivatives
Regioselective Synthesis Strategies for 6-Isopropylpyridine-2-carboxylic Acid
The introduction of substituents at the C2 and C6 positions of the pyridine (B92270) ring with high regioselectivity is a key challenge. The following subsections detail prominent strategies to construct the this compound scaffold.
Direct C-H alkylation of pyridine is often hampered by issues of regioselectivity and over-alkylation. However, directed ortho-metalation (DoM) offers a powerful tool for the regioselective functionalization of the pyridine nucleus. clockss.orgbaranlab.org This strategy typically involves the use of a directing metalation group (DMG) that positions a strong base, usually an organolithium reagent, to deprotonate an adjacent C-H bond.
For the synthesis of this compound, a plausible, albeit multi-step, approach could involve the initial protection of the carboxylic acid group of a pyridine-2-carboxylic acid precursor, which can then act as a DMG. clockss.org However, the carboxylic acid itself can direct metalation. The lithiation of pyridine-2-carboxylic acid can be achieved using a combination of n-butyllithium and a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to achieve deprotonation at the C3 position. clockss.org To achieve substitution at the C6 position, a different strategy would be required, potentially starting from a 2-substituted pyridine that directs alkylation to the C6 position.
A more direct, though challenging, approach would be the regiodivergent alkylation of pyridine itself. Recent studies have shown that the choice of alkyllithium reagent can influence the site of alkylation. acs.org For instance, by switching between methyllithium (B1224462) and sec-butyllithium, it is possible to selectively introduce an alkyl group at either the C4 or C2 position of a pyridine ring. acs.org While this has not been specifically demonstrated for the synthesis of this compound, it highlights the potential for developing highly regioselective alkylation methods.
| Alkylation Strategy | Reagents | Key Features | Potential Application to Target Synthesis |
| Directed ortho-Metalation (DoM) | Pyridine-2-carboxylic acid, n-BuLi, LTMP | High regioselectivity directed by a functional group. clockss.org | Lithiation at C3 is favored; would require a multi-step strategy for C6-isopropylation. |
| Regiodivergent Alkylation | Pyridine, 1,1-diborylalkanes, MeLi or s-BuLi | Regiocontrol achieved by the choice of alkyllithium activator. acs.org | Potentially adaptable for the direct C2 or C4 alkylation, but C6 selectivity is not established. |
Palladium-catalyzed carbonylation reactions represent a powerful method for the introduction of a carboxylic acid functionality. rsc.orgresearchgate.net This approach typically involves the reaction of an aryl or heteroaryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. mdpi.com For the synthesis of this compound, this strategy would necessitate a 6-isopropyl-2-halopyridine as a precursor.
The synthesis of this precursor could be achieved through various methods, including the regioselective halogenation of 2-isopropylpyridine. The subsequent palladium-catalyzed carbonylation would then introduce the carboxylic acid group at the C2 position. The reaction conditions for such carbonylations are generally well-established and tolerate a wide range of functional groups. researchgate.net
| Carbonylation Step | Starting Material | Catalyst/Reagents | Product |
| Palladium-Catalyzed Carbonylation | 6-Isopropyl-2-halopyridine | Pd(II) catalyst, CO, H₂O | This compound |
Another advanced carbonylative route involves the direct C-H activation and carbonylation of the pyridine ring. This approach is highly atom-economical but achieving the desired regioselectivity remains a significant challenge. Carboxylate-assisted C-H activation has been studied for phenylpyridines, offering insights into the mechanism of such transformations. rsc.org The development of directing groups that could facilitate regioselective C-H carbonylation at the C2 position of a 6-isopropylpyridine would be a significant advancement.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and convergent approach to the synthesis of polysubstituted pyridines. nih.govsemanticscholar.orgresearchgate.net Various MCRs for pyridine synthesis have been developed, often involving the condensation of aldehydes, ketones, and a nitrogen source. semanticscholar.org
A potential MCR strategy for the synthesis of this compound could involve a [2+1+2+1] or a similar annulation process. semanticscholar.org For instance, a reaction between a β-ketoester, an enamine, an α,β-unsaturated ketone, and ammonia (B1221849) or an ammonia equivalent could be designed to construct the desired substituted pyridine ring in a single pot. The specific choice of starting materials would be crucial to ensure the correct placement of the isopropyl and carboxylic acid precursor groups.
| MCR Type | Reactants | Key Advantage | Applicability to Target Synthesis |
| Aza-Wittig/Diels-Alder Sequence | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines | Two-pot, three-component synthesis of polysubstituted pyridines. nih.gov | Could be adapted by selecting appropriate starting materials to yield the desired substitution pattern. |
| Lewis Acid-Catalyzed Annulation | Aromatic ketones, aldehydes, hexamethyldisilazane (B44280) (HMDS) | Selective synthesis of 2,4,6-triaryl pyridines. semanticscholar.org | Demonstrates the principle of MCRs for pyridine synthesis, which could be extended to the target molecule with appropriate non-aromatic precursors. |
Synthesis of Chemically Modified Derivatives of this compound
Once this compound is synthesized, it can be further modified at both the carboxylic acid moiety and the pyridine ring to generate a library of derivatives with potentially diverse properties.
The carboxylic acid group of this compound is a versatile functional handle for a variety of transformations.
Esters: Esterification can be readily achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and the use of excess alcohol can drive the reaction to completion. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester.
Amides: Amide formation typically requires the activation of the carboxylic acid. youtube.comkhanacademy.orgrsc.orgyoutube.com This can be accomplished by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Another common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct reaction between the carboxylic acid and an amine. youtube.com
Anhydrides: Acid anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), or by reacting an acyl chloride with a carboxylate salt.
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, H₂SO₄ (catalyst) | Fischer Esterification masterorganicchemistry.com |
| Amide | 1. SOCl₂ or (COCl)₂2. Amine | Acyl Chloride Formation followed by Aminolysis researchgate.net |
| Amide | Amine, DCC | Direct Amide Coupling youtube.com |
| Anhydride | P₂O₅ or Acyl Chloride + Carboxylate | Dehydration or Nucleophilic Acyl Substitution |
The pyridine ring of this compound is electron-deficient and its reactivity towards further substitution is influenced by the existing isopropyl and carboxylic acid groups.
Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating group and a meta-director for electrophilic aromatic substitution. numberanalytics.com The isopropyl group, being an alkyl group, is an activating group and an ortho, para-director. The combined effect of these two groups would likely direct incoming electrophiles to the C4 and C5 positions of the pyridine ring. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of the isopropyl group at C6 would sterically hinder nucleophilic attack at that position. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring typically require a good leaving group, such as a halide, at the position of attack. Therefore, derivatization of the pyridine ring via SNAr would likely involve prior halogenation of the ring.
Functionalization of the Pyridine Ring System
Substituent Effects on Pyridine Reactivity
The reactivity of the pyridine ring in this compound is dictated by the electronic interplay of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. This effect is compounded by the carboxylic acid group at the C-2 position, which is also strongly electron-withdrawing. Conversely, the isopropyl group at the C-6 position is an electron-donating group through induction and hyperconjugation.
This unique substitution pattern results in a highly polarized ring. The C-2 and C-6 positions are significantly electron-deficient due to their proximity to the nitrogen atom. The carboxylic acid group further depletes electron density at the C-2 position and, through resonance, also at the C-4 position. The electron-donating isopropyl group at C-6 partially counteracts the electron-withdrawing effects at its position. Consequently, electrophilic attack is highly disfavored and would likely occur at the C-3 or C-5 positions, which have relatively higher electron density. Nucleophilic attack, on the other hand, is directed towards the electron-deficient C-2 and C-6 positions.
| Position | Substituent | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| 1 | Nitrogen | -I, -M (Inductive/Mesomeric withdrawing) | Deactivates ring to electrophiles; activates C-2, C-4, C-6 to nucleophiles |
| 2 | -COOH | -I, -M (Inductive/Mesomeric withdrawing) | Strongly deactivates the ring, especially C-2, C-4, C-6 positions |
| 6 | -CH(CH₃)₂ | +I (Inductive donating) | Partially activates the ring, counteracting deactivation at C-6 |
Halogenation and Subsequent Transformations
Halogenated derivatives of this compound are valuable intermediates, serving as precursors for a wide range of functionalized molecules through cross-coupling reactions. The direct halogenation of the pyridine ring, however, requires careful consideration of regioselectivity due to the existing substituents.
Given the deactivated nature of the pyridine ring, electrophilic halogenation is challenging and often requires harsh conditions. A more effective strategy involves the activation of the pyridine ring, for instance, by conversion to the corresponding N-oxide. Halogenation of the pyridine N-oxide can proceed under milder conditions and offers high regioselectivity for the C-2 or C-6 positions. nih.govresearchgate.net Another advanced method involves using directing groups to achieve regioselective C-H halogenation at specific positions, such as the meta-position, under electrochemical conditions. nih.gov
Once halogenated, these derivatives become versatile substrates for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of new carbon-carbon bonds by reacting the halopyridine with an organoboron species. mdpi.comresearchgate.netnih.govacs.orgwikipedia.org This transformation is widely used to synthesize biaryl and heterobiaryl compounds. Other important transformations include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, which introduce alkenyl, alkynyl, and amino groups, respectively. These subsequent transformations significantly expand the chemical diversity accessible from this compound. wikipedia.org
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Pd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., K₂CO₃) |
| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, amine base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst with a specialized phosphine ligand |
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. A powerful and modern approach to introduce chirality is through the stereoselective dearomatization of the pyridine ring. Chemo-enzymatic methods have emerged as a highly efficient strategy for this purpose.
This approach can involve the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical control. nih.gov For example, a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase can convert a tetrahydropyridine (B1245486) intermediate into a stereo-defined piperidine (B6355638). This methodology allows for the precise installation of chiral centers on the heterocyclic core, offering a route to enantiomerically enriched derivatives that would be challenging to access through classical resolution techniques.
Novel Synthetic Protocols and Atom Economy in this compound Production
Modern synthetic chemistry emphasizes not only the novelty of the molecules produced but also the efficiency and environmental impact of the processes used. In this context, one-pot reactions and green chemistry principles are paramount.
One-Pot Reaction Strategies for Enhanced Efficiency
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. For the synthesis of polysubstituted pyridines, multi-component reactions are particularly effective. These strategies combine three or more starting materials in a single operation to construct the complex pyridine core. nih.gov
Green Chemistry Approaches in Derivative Synthesis
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. A key metric in this field is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy. The one-pot strategies discussed previously contribute positively to green chemistry not only by improving energy efficiency but also by often involving addition and cyclization steps that are atom-economical. nih.govresearchgate.net
Further green approaches in the synthesis of this compound derivatives include the use of environmentally benign solvents (like water or ethanol), the development of recyclable catalysts, and the use of microwave irradiation to reduce reaction times and energy consumption. nih.gov For example, using pyridine-2-carboxylic acid itself, or its derivatives, as a sustainable and recyclable catalyst in other reactions highlights the potential for green applications within this class of compounds.
| Green Chemistry Principle | Application in Synthesis | Benefit |
|---|---|---|
| High Atom Economy | Utilizing addition and cycloaddition reactions in one-pot syntheses. | Minimizes stoichiometric waste, maximizing material efficiency. |
| Use of Catalysis | Employing recyclable organocatalysts or metal catalysts. | Reduces waste from stoichiometric reagents and allows for catalyst reuse. |
| Benign Solvents | Using water, ethanol, or solvent-free conditions. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Energy Efficiency | Applying microwave-assisted synthesis. | Drastically reduces reaction times and energy consumption compared to conventional heating. |
Iii. Mechanistic Investigations and Reaction Dynamics of 6 Isopropylpyridine 2 Carboxylic Acid Transformations
Elucidation of Reaction Mechanisms in Derivative Formation
The carboxylic acid group of 6-isopropylpyridine-2-carboxylic acid is a primary site for derivatization through nucleophilic acyl substitution. masterorganicchemistry.com However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct substitution difficult. libretexts.org Therefore, the carboxylic acid must first be activated. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The general mechanism for this type of reaction proceeds in two main stages: addition and elimination. masterorganicchemistry.comyoutube.com
Activation Step: The carboxylic acid is converted to a highly electrophilic intermediate, such as an acyl chloride.
Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or carboxylate) attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. youtube.comkhanacademy.org
Elimination of Leaving Group: The tetrahedral intermediate is transient. The carbonyl double bond reforms, and the leaving group (e.g., chloride ion) is expelled. youtube.com
Oxidative Pathways: Oxidation reactions involving this compound can target several sites. The pyridine (B92270) nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids. The isopropyl group, being a benzylic-like position, is susceptible to oxidation under vigorous conditions, potentially leading to a ketone or even cleavage of the C-C bond. The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature.
Reductive Pathways: Reduction of the carboxylic acid group is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can reduce the carboxylic acid to a primary alcohol (6-isopropyl-2-(hydroxymethyl)pyridine). msu.edu This reaction proceeds via a nucleophilic acyl substitution where a hydride ion acts as the nucleophile, followed by a subsequent nucleophilic addition to the intermediate aldehyde. libretexts.org
Catalytic hydrogenation can also be employed. Depending on the catalyst and conditions, this can reduce the carboxylic acid or, under more forcing conditions, the pyridine ring itself to a piperidine (B6355638) ring.
Transition metal-catalyzed C-H functionalization is a powerful tool for modifying pyridine rings. nih.gov In these reactions, the carboxylic acid group or the pyridine nitrogen of this compound can act as a directing group, guiding the catalyst to activate a specific C-H bond. researchgate.net For instance, a palladium or ruthenium catalyst can coordinate to the pyridine nitrogen, facilitating the activation of the C-H bond at the C-3 position. beilstein-journals.org
A general catalytic cycle for a Pd-catalyzed C-H arylation might involve the following steps:
Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.
C-H Activation: The catalyst mediates the cleavage of a C-H bond on the pyridine ring, often the one at the C-3 position, to form a palladacycle intermediate. This is often the rate-determining step. rsc.org
Oxidative Addition: An aryl halide oxidatively adds to the palladium center, forming a Pd(IV) species.
Reductive Elimination: The aryl group and the pyridine ring couple, releasing the functionalized product and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle. rsc.org
The steric bulk of the isopropyl group at C-6 would likely disfavor C-H activation at the adjacent C-5 position, potentially enhancing the selectivity for functionalization at the C-3 or C-4 positions.
Kinetic and Thermodynamic Considerations in this compound Reactions
The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are governed by factors such as reaction conditions, solvent, and the electronic and steric nature of the molecule.
Kinetic Factors: The rate of a reaction is determined by its activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. For nucleophilic acyl substitution, the activation step (e.g., forming an acyl chloride) typically has a high activation energy, requiring heat. Catalysts, such as a strong acid in Fischer esterification, can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. libretexts.org DFT calculations on similar systems show that for some carboxylic acid-catalyzed reactions, the rate-determining step is the elimination from the tetrahedral intermediate. chemrxiv.org
Thermodynamic Factors: Thermodynamics dictates the final ratio of products to reactants once equilibrium is reached. Reactions are favored if they are exothermic (release heat, negative enthalpy change ΔH) and/or result in an increase in entropy (disorder, positive entropy change ΔS). For example, in esterification, the reaction is reversible. To drive it towards the product side, water is often removed as it forms, according to Le Châtelier's principle. Thermodynamic studies on related pyridine carboxylic acids have been used to determine key parameters like enthalpies of formation and sublimation, which provide insight into molecular stability. researchgate.net
The table below illustrates representative thermodynamic data that could be obtained for a reaction like the esterification of a pyridine carboxylic acid.
| Reaction Parameter | Value | Significance |
|---|---|---|
| Enthalpy Change (ΔH°) | -5.2 kJ/mol | Slightly exothermic, favoring product formation. |
| Entropy Change (ΔS°) | -12.8 J/(mol·K) | Slightly unfavorable; two reactant molecules form two product molecules, leading to little change in disorder. |
| Gibbs Free Energy (ΔG°) at 298 K | -1.4 kJ/mol | Slightly spontaneous under standard conditions. |
| Equilibrium Constant (Keq) | 1.7 | Indicates a reversible reaction with a slight preference for products at equilibrium. |
Note: The data in the table is illustrative for a generic esterification reaction and not specific experimental data for this compound.
Role of Steric and Electronic Factors in Directing Reactivity and Selectivity
Both steric and electronic factors are crucial in controlling the reactivity and regioselectivity of transformations involving this compound.
Electronic Factors:
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iq This deactivation makes electrophilic aromatic substitution difficult and favors nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions.
The carboxylic acid group is an electron-withdrawing and deactivating group, further reducing the electron density of the ring.
The isopropyl group is a weak electron-donating group through induction (+I effect), which slightly counteracts the electron-withdrawing effects of the ring nitrogen and carboxyl group. byjus.com This electronic push can influence the basicity of the pyridine nitrogen.
Steric Factors:
The most significant feature of this molecule is the bulky isopropyl group located at the C-6 position, adjacent to the nitrogen atom. This creates substantial steric hindrance around the nitrogen. chempedia.info
This steric bulk can hinder reactions that require coordination at the nitrogen atom, such as N-alkylation or the formation of certain metal complexes. A thermodynamic study on cadmium(II) complexes with substituted pyridines showed that steric hindrance from substituents at the 2- and 6-positions lowers the formation constants of the complexes, often due to an unfavorable decrease in entropy. rsc.org
In C-H functionalization reactions, the steric hindrance of the isopropyl group can act as a "blocking group," preventing reaction at the C-5 position and thereby directing functionalization to the less hindered C-3 and C-4 positions.
While the group is large, its position at C-6 does not typically prevent reactions at the C-2 carboxylic acid, as the functional group extends away from the ring. However, it may influence the preferred conformation of the molecule in solution.
The interplay of these factors is summarized in the table below.
| Factor | Structural Feature | Effect on Reactivity and Selectivity |
|---|---|---|
| Electronic | Pyridine Nitrogen | Inductively withdraws electron density, deactivating the ring to electrophilic attack and activating it for nucleophilic attack. Site of protonation and metal coordination. |
| Electronic | Carboxylic Acid Group | Electron-withdrawing group, further deactivates the ring. Acts as a directing group in some C-H activation reactions. |
| Electronic | Isopropyl Group | Weakly electron-donating (+I effect), slightly increases electron density and basicity of the nitrogen. byjus.com |
| Steric | Isopropyl Group at C-6 | Hinders approach to the adjacent nitrogen atom and the C-5 position. Can act as a regiochemical directing group by blocking nearby sites. chempedia.inforsc.org |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 6 Isopropylpyridine 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-isopropylpyridine-2-carboxylic acid derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical this compound derivative, the spectrum can be divided into distinct regions:
Aromatic Protons: The protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For the 6-isopropyl-2-carboxy backbone, three coupled protons would be observed, often as a triplet and two doublets, reflecting their ortho, meta, and para relationships.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically in the range of δ 10–13 ppm. libretexts.org Its signal can be confirmed by its disappearance upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org
Isopropyl Protons: The isopropyl group gives rise to two distinct signals. The methine proton (-CH) appears as a septet (or multiplet) further downfield than the methyl protons due to the influence of the aromatic ring. The six equivalent methyl protons (-CH₃) appear as a doublet further upfield.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | N/A |
| Pyridine H-4 | ~7.8 - 8.2 | triplet | ~7-8 Hz |
| Pyridine H-3 | ~7.6 - 8.0 | doublet | ~7-8 Hz |
| Pyridine H-5 | ~7.4 - 7.8 | doublet | ~7-8 Hz |
| Isopropyl Methine (-CH) | ~3.0 - 3.5 | septet | ~7 Hz |
| Isopropyl Methyl (-CH₃) | ~1.2 - 1.4 | doublet | ~7 Hz |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and appears in the δ 160-180 ppm region. libretexts.org
Aromatic Carbons: The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrogen (C2 and C6) are typically the most deshielded.
Isopropyl Carbons: The methine carbon appears at a moderate chemical shift, while the methyl carbons are found in the upfield, aliphatic region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule.
The molecular ion of carboxylic acids is often weak but observable. youtube.com The fragmentation of this compound is expected to follow characteristic pathways for both aromatic carboxylic acids and alkyl-substituted aromatic rings.
Key Fragmentation Pathways:
Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, resulting in a prominent peak at [M-17]. youtube.comlibretexts.org
Loss of Carboxyl Group (•COOH): The cleavage of the bond next to the carbonyl group can lead to the loss of the entire carboxyl group, producing a peak at [M-45]. youtube.comlibretexts.org
Loss of Isopropyl Group: Benzylic cleavage is favorable, leading to the loss of the isopropyl group (•CH(CH₃)₂) as a radical, resulting in a peak at [M-43]. Alternatively, the loss of a methyl group (•CH₃) from the molecular ion can occur, giving a peak at [M-15], which is characteristic of isopropyl substituents.
McLafferty Rearrangement: While more common in longer-chain carboxylic acids, a McLafferty rearrangement could potentially occur if applicable to a specific derivative, often resulting in a prominent peak. youtube.comwhitman.edu
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound (MW = 179.20 g/mol )
| Fragment Ion | m/z Value | Identity |
| [M]⁺• | 179 | Molecular Ion |
| [M-15]⁺ | 164 | Loss of •CH₃ |
| [M-17]⁺ | 162 | Loss of •OH |
| [M-43]⁺ | 136 | Loss of •CH(CH₃)₂ |
| [M-45]⁺ | 134 | Loss of •COOH |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹. oregonstate.edu Conjugation with the pyridine ring may lower this frequency slightly.
C=N and C=C Stretches: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. acs.org
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are visible, Raman is often particularly useful for identifying vibrations of the aromatic ring. The symmetric ring breathing modes of the substituted pyridine ring often give rise to strong and sharp signals in the Raman spectrum. cdnsciencepub.comcdnsciencepub.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| Carboxylic Acid O-H | 2500-3300 (very broad, strong) | Weak | O-H Stretch (H-bonded) |
| Aromatic C-H | 3000-3100 (medium) | Strong | C-H Stretch |
| Aliphatic C-H | 2850-2970 (medium) | Strong | C-H Stretch (isopropyl) |
| Carboxylic Acid C=O | 1700-1730 (strong, sharp) | Medium | C=O Stretch |
| Pyridine Ring C=C, C=N | 1400-1600 (multiple bands) | Strong | Ring Stretching |
| C-O Stretch / O-H Bend | 1210-1320 (medium) | Weak | C-O Stretch and O-H Bend |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state.
For derivatives of this compound, single-crystal X-ray diffraction would reveal several key structural features: nih.govmdpi.com
Molecular Conformation: The analysis would determine the planarity of the pyridine ring and the orientation of the carboxylic acid and isopropyl substituents relative to the ring.
Hydrogen Bonding: A primary feature in the crystal packing of pyridine carboxylic acids is hydrogen bonding. rsc.orgrsc.org Typically, the carboxylic acid groups form hydrogen-bonded dimers, with a strong O-H···O interaction. Additionally, hydrogen bonds involving the pyridine nitrogen atom (e.g., O-H···N) can be observed, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the stability of the crystal lattice. nih.gov
The crystallographic data provides an unambiguous confirmation of the molecular structure and offers critical insights into the supramolecular chemistry governed by non-covalent interactions. mdpi.com
V. Computational Chemistry and Theoretical Studies of 6 Isopropylpyridine 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 6-isopropylpyridine-2-carboxylic acid, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can elucidate its reactivity and kinetic stability. electrochemsci.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. electrochemsci.org Studies on analogous pyridine (B92270) dicarboxylic acids have shown that the positions of substituent groups significantly influence these frontier orbital energies. electrochemsci.org For instance, analysis of various pyridine dicarboxylic acid isomers has demonstrated that compounds with lower energy gaps tend to exhibit higher reactivity. electrochemsci.org
From these primary energy values, global reactivity descriptors can be calculated to provide a more comprehensive picture of the molecule's chemical behavior. These descriptors include electronegativity (χ), global hardness (η), global softness (σ), and the electrophilicity index (ω).
Table 1: Representative Predicted Quantum Chemical Descriptors
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. electrochemsci.org |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. electrochemsci.org |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. electrochemsci.org |
| Global Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates high reactivity. electrochemsci.org |
| Electrophilicity Index (ω) | ω = χ2 / 2η | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring are expected to be the primary nucleophilic centers.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological targets, such as enzymes or receptors. mdpi.com
In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and its trajectory is calculated by solving Newton's equations of motion. mdpi.com This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations. The isopropyl group and the carboxylic acid group can rotate, leading to various conformers, and MD simulations help determine the most energetically favorable orientations.
When studying ligand-target interactions, MD simulations are used to assess the stability of the binding pose of this compound within the active site of a protein. chemrevlett.com After an initial docking pose is predicted, an MD simulation is run for several nanoseconds to observe how the ligand and protein atoms move and interact. Key metrics evaluated during these simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time. A stable RMSD for the ligand suggests it remains securely bound in the active site. chemrevlett.com
Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most dynamically with the ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein, which are crucial for binding affinity.
These simulations are instrumental in drug discovery, helping to validate docking results and providing a dynamic picture of the binding event that static models cannot capture. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as an enzyme. researchgate.netwjpsonline.com
The process involves several steps:
Data Set Collection: A series of derivatives with varying substituents is synthesized, and their biological activity (e.g., IC50 values) is experimentally measured. chemrevlett.com
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment), and topological indices. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemrevlett.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. chemrevlett.com Statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_pred) are used to assess the model's robustness and predictability. researchgate.net
A reliable QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net
Table 2: Example Statistical Parameters for a QSAR Model
| Parameter | Acceptable Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | > 0.6 | Measures the goodness of fit of the model. chemrevlett.com |
| Q² (Cross-validated R²) | > 0.5 | Assesses the internal predictive ability of the model. researchgate.net |
| R²_pred (External Validation) | > 0.5 | Measures the model's ability to predict the activity of an external test set. nih.gov |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net The computed vibrational modes can be compared with experimental FT-IR spectra to assign specific peaks to the stretching and bending of bonds, such as the C=O and O-H stretches of the carboxylic acid group and the C-H vibrations of the isopropyl and pyridine moieties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, help in the unambiguous assignment of signals to specific nuclei in the molecule. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max). researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions (e.g., n → π* and π → π*) within the molecule. researchgate.net
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | ~1720 | ~1715 | C=O stretch (Carboxylic Acid) |
| ¹H NMR (ppm) | ~13.0 | ~12.9 | -COOH |
| ¹³C NMR (ppm) | ~165 | ~164 | -COOH |
| UV-Vis (nm) | ~265 | ~268 | π → π* transition |
This computational pre-characterization serves as a powerful tool for structural verification and analysis. nih.gov
Vi. Medicinal Chemistry and Biological Activity of 6 Isopropylpyridine 2 Carboxylic Acid Derivatives
Pharmacological Profiling and in vitro/in vivo Assessment MethodologiesStandard methodologies for the pharmacological profiling of chemical compounds, such as in vitro cell-based assays (e.g., MTT assay for cytotoxicity) and in vivo animal models, are widely used.mdpi.comresearchgate.netHowever, the application of these methodologies to specifically assess derivatives of 6-isopropylpyridine-2-carboxylic acid has not been documented in the reviewed literature.
Table of Compounds Mentioned
Vii. Applications of 6 Isopropylpyridine 2 Carboxylic Acid in Catalysis and Materials Science
6-Isopropylpyridine-2-carboxylic Acid as a Ligand in Coordination Chemistry
The design of metal complexes using pyridine-2-carboxylic acid and its derivatives is a well-established area of coordination chemistry. The fundamental structure involves the chelation of the ligand to a metal ion. While specific research on this compound is limited, extensive studies on analogous compounds, such as 6-methylpyridine-2-carboxylic acid and 6-phenylpyridine-2-carboxylic acid, provide a strong basis for predicting its coordination behavior.
These related ligands have been used to synthesize a variety of transition metal complexes with different nuclearities and geometries. nih.govsemanticscholar.org For instance, complexes with metals like Zinc (II), Copper (II), Nickel (II), and Cobalt (II) have been reported. nih.govsemanticscholar.orgjscimedcentral.com The coordination environment is typically octahedral or distorted trigonal pyramidal, depending on the metal ion and the presence of other co-ligands. jscimedcentral.commdpi.com
The isopropyl group in this compound, being larger than a methyl group, is expected to exert greater steric influence. This can lead to complexes with lower coordination numbers or more distorted geometries compared to its less bulky counterparts. This steric effect can be strategically used to create specific catalytic pockets or to stabilize reactive metal centers.
Table 1: Examples of Metal Complexes with Substituted Pyridine-2-Carboxylic Acid Ligands
| Ligand | Metal Ion | Formula of Complex | Coordination Geometry | Reference |
|---|---|---|---|---|
| 6-Methylpyridine-2-carboxylic acid | Cr(III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Octahedral | nih.gov |
| 6-Methylpyridine-2-carboxylic acid | Mn(II) | [Mn(6-mpa)₂(H₂O)₂] | Octahedral | nih.gov |
| 6-Methylpyridine-2-carboxylic acid | Ni(II) | [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Octahedral | nih.gov |
| 6-Phenylpyridine-2-carboxylic acid | Zn(II) | [Zn₃(L1)₄(L2)₂(CH₃COO)₂]* | Distorted Octahedral | semanticscholar.org |
Note: In this complex, L1 is 6-phenylpyridine-2-carboxylic acid and L2 is bis(4-pyridyl)amine.
Metal complexes derived from pyridine (B92270) carboxylic acids are recognized for their catalytic activity in various organic transformations. The specific ligand structure plays a crucial role in tuning the catalyst's performance, including its activity, selectivity, and stability.
For example, a trinuclear Zinc(II) complex based on 6-phenylpyridine-2-carboxylic acid has demonstrated good catalytic activity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using molecular oxygen as a green oxidant. semanticscholar.org Similarly, nickel(II) complexes containing pyridine carboxylic acid ligands have been studied for their catalytic properties in the oligomerization of olefins. nih.gov Ruthenium(II) complexes with substituted pyridine-2-carboxylic acids have been shown to catalyze the migration of double bonds in allylic alcohols. researchgate.net
The introduction of a 6-isopropyl group is anticipated to modify the catalytic behavior of such complexes. The steric bulk could enhance selectivity by controlling the access of substrates to the metal's active site. For instance, it might favor the transformation of less bulky substrates or influence diastereoselectivity in certain reactions. The electron-donating nature of the isopropyl group can also modulate the electronic properties of the metal center, thereby affecting its catalytic activity.
Table 2: Catalytic Applications of Complexes with Related Pyridine Carboxylic Acid Ligands
| Catalyst System | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|
| Trinuclear Zn(II) complex with 6-phenylpyridine-2-carboxylic acid | Oxidation of benzyl alcohol | Good catalytic activity using O₂ as the oxidant. | semanticscholar.org |
| Nickel(II) compounds with nicotinic and isonicotinic acids | Olefin oligomerization | Catalytic systems showed varying efficiency. | nih.gov |
Integration into Advanced Materials and Functional Molecules
Pyridine carboxylic acids are valuable building blocks for the construction of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for applications in gas storage, separation, and catalysis. The ability of the ligand to bridge multiple metal centers through its pyridine and carboxylate functionalities is key to forming extended network structures.
Derivatives of pyridine-2,6-dicarboxamide, which are structurally related to this compound, have been used to create supramolecular structures. mdpi.com These compounds can form one-dimensional coordination polymers through specific intermolecular interactions. researchgate.net The incorporation of a bulky isopropyl group could be used to control the pore size and dimensionality of such polymeric materials, tailoring them for specific applications. Furthermore, expanded ligands using ruthenium(II) complexes with terpyridine carboxylic acids have been developed as metallosupramolecular analogues of dicarboxylic acids, demonstrating the potential to create complex, functional architectures. rsc.org
Role in Agrochemical Development and Related Industrial Applications
Pyridine carboxylic acids are a well-known class of compounds with significant applications in the agrochemical industry, particularly as herbicides. google.com These compounds often function as synthetic auxins, a class of plant growth regulators. They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species, especially broadleaf weeds. The specific substituents on the pyridine ring are critical for determining the herbicidal activity and selectivity. While the direct herbicidal activity of this compound is not extensively documented in public literature, its structural similarity to other herbicidal pyridine carboxylic acids suggests potential in this area.
In addition to agrochemicals, other pyridine carboxylic acids like nicotinic acid have found broad industrial use. These applications include use as an anti-corrosion agent for steel, a component in electroplating baths, and as an organic catalyst. mdpi.com These diverse applications highlight the industrial relevance of the pyridine carboxylic acid scaffold.
Viii. Future Perspectives in 6 Isopropylpyridine 2 Carboxylic Acid Research
Emerging Research Areas and Unexplored Potential
The unique structural features of 6-isopropylpyridine-2-carboxylic acid, namely the presence of a carboxylic acid group at the 2-position and an isopropyl group at the 6-position of the pyridine (B92270) ring, suggest several promising avenues for future investigation.
Enzyme Inhibition and Drug Discovery: Pyridine carboxylic acid derivatives are well-established as versatile scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including roles in treatments for infections, inflammation, and cancer. nih.gov The pyridine ring's electron-deficient nature facilitates interactions with biological targets, while the carboxylic acid group can coordinate with metal ions, a key feature for enzyme inhibition. nih.gov Research on related substituted picolinic acids has demonstrated their potential as inhibitors of various enzymes. nih.gov The unexplored potential of this compound lies in screening it against a wide array of enzymatic targets. The isopropyl group may confer specific hydrophobic interactions within enzyme active sites, potentially leading to the discovery of novel and selective inhibitors for diseases ranging from metabolic disorders to neurodegenerative conditions.
Herbicidal Applications: Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. researchgate.net Recent studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown potent herbicidal activity, suggesting that substitution at the 6-position of the picolinic acid core is a viable strategy for developing new agrochemicals. mdpi.com The herbicidal potential of this compound remains an important and unexplored research area. Its efficacy against various weed species, along with its safety profile for major crops like corn, wheat, and sorghum, warrants thorough investigation. mdpi.com
Table 1: Potential Research Directions for this compound
| Research Area | Focus of Investigation | Potential Applications |
|---|---|---|
| Medicinal Chemistry | Screening for inhibitory activity against a diverse panel of enzymes (e.g., kinases, proteases, metalloenzymes). | Development of new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. |
| Agrochemicals | Evaluation of herbicidal activity against common and resistant weed species. | Discovery of novel, selective, and environmentally benign herbicides. |
| Chemical Biology | Development of derivatives as chemical probes to study biological pathways. | Tools for understanding enzyme function and cellular processes. |
Interdisciplinary Approaches in Chemical Biology and Materials Science
The future of research on this compound will likely be characterized by a convergence of disciplines, particularly chemical biology and materials science, to exploit its unique chemical properties.
Chemical Biology: The development of novel chemical probes is essential for dissecting complex biological processes. oist.jp Derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create probes for identifying and studying specific protein targets. These tools could be instrumental in target validation and understanding the mechanism of action of potential drug candidates derived from this scaffold.
Materials Science: Pyridine carboxylic acids are valuable ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials have applications in gas storage, catalysis, and sensing. The specific steric and electronic properties imparted by the isopropyl group in this compound could lead to the formation of novel coordination polymers with unique topologies and properties. nih.gov Research into its coordination chemistry with various metal ions could yield materials with tailored functionalities, such as selective gas adsorption or catalytic activity. For instance, semiconductive coordination polymers have been synthesized from chelating redox-active ligands, suggesting a potential avenue for exploring the electronic properties of materials derived from this compound. rsc.org
Challenges and Opportunities in the Synthesis and Application of this compound
While the potential applications are significant, the realization of this potential is contingent on overcoming certain challenges and capitalizing on emerging opportunities in both synthesis and application.
Synthetic Challenges: The regioselective synthesis of 6-substituted pyridine-2-carboxylic acids can be complex and often requires multi-step procedures. oist.jp Developing efficient, scalable, and cost-effective synthetic routes to this compound is a primary challenge. Current methods for producing substituted pyridine derivatives can involve harsh reaction conditions and generate significant chemical waste. oist.jprsc.org
Opportunities in Synthesis: A significant opportunity lies in the development of novel catalytic processes for the synthesis of pyridine carboxylic acid derivatives. google.com One-pot reaction methodologies and the use of greener catalysts could significantly improve the efficiency and environmental footprint of the synthesis. oist.jprsc.org For example, a novel one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions has been developed, highlighting the potential for innovation in this area. oist.jp
Table 2: Synthesis of a Related Compound: 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID
| Precursor | Reagents | Yield | Reference |
|---|
Application Opportunities: The broad biological activity of pyridine derivatives presents a wealth of opportunities. nih.govnih.gov A systematic investigation into the structure-activity relationships (SAR) of this compound and its analogs could lead to the optimization of its biological profile for specific applications. For instance, modifications to the isopropyl group or the carboxylic acid moiety could fine-tune its potency and selectivity as an enzyme inhibitor or a herbicide. mdpi.comontosight.ai Furthermore, its use as a building block in the synthesis of more complex bioactive molecules remains a largely unexplored frontier. oist.jp
Q & A
Q. What are the standard laboratory protocols for synthesizing 6-isopropylpyridine-2-carboxylic acid?
The synthesis typically involves condensation reactions between 6-hydroxy-2-pyridinecarboxylic acid and isopropylamine under controlled conditions. Key steps include:
- Reagent preparation : Ensure anhydrous conditions for isopropylamine to prevent side reactions.
- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) or transition-metal catalysts (e.g., palladium) to facilitate coupling .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for high yields .
- Purification : Recrystallization or column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the pyridine ring structure and isopropyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .
Q. How should researchers safely handle this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Consult safety databases like the International Chemical Safety Cards (ICSC) for hazard-specific protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Parameter screening : Systematically vary temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity using Design of Experiments (DoE) .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted isopropylamine) and adjust stoichiometry .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to determine optimal termination points .
Q. What methodologies resolve discrepancies in spectroscopic data for this compound?
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) simulations) .
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular geometry if NMR signals are ambiguous .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen-related shifts in complex spectra .
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock to hypothesize bioactivity .
- Quantum mechanical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Solubility prediction : Apply COSMO-RS models to estimate solubility in various solvents for formulation studies .
Q. What experimental strategies are recommended to investigate the compound’s biological mechanisms?
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) using fluorescence-based readouts .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the isopropyl group) to correlate structural changes with bioactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
